6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid is a highly specialized, fused bicyclic heteroaromatic building block utilized primarily in medicinal chemistry and agrochemical development. Featuring a rigid pyrazolo[5,1-b]oxazole core, this compound serves as a critical scaffold for synthesizing conformationally restricted amide derivatives, notably in the development of CRF1 receptor antagonists and targeted kinase inhibitors [1]. From a procurement perspective, the compound provides a pre-installed carboxylic acid at the C7 position and a methyl group at the C6 position, offering an optimal balance of steric bulk and immediate readiness for standard peptide coupling protocols. Its direct procurement is prioritized by discovery chemistry teams seeking to bypass multi-step, low-yield de novo syntheses of bicyclic pyrazole systems [2].
Substituting 6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid with its des-methyl analog or its ester precursor introduces severe downstream liabilities. The 6-methyl group is not merely a structural variation; it acts as a critical steric lock that restricts the rotation of the C7-amide bond in final drug candidates, a feature essential for minimizing the entropic penalty upon target binding [1]. Furthermore, attempting to procure the cheaper ester form (e.g., ethyl 6-methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate) and performing in-house saponification frequently results in base-catalyzed ring-opening of the sensitive 2,3-dihydrooxazole ring, drastically reducing overall yields and introducing complex impurity profiles [2]. Procuring the pre-formed free acid directly eliminates this process bottleneck and ensures high-fidelity library generation.
Procuring the free carboxylic acid directly avoids the destructive saponification step required when starting from the corresponding ester. Process evaluations demonstrate that basic hydrolysis of ethyl 6-methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate yields only ~45% of the desired acid due to competitive ring-opening of the oxazole moiety, whereas direct procurement of the free acid allows for >85% overall yield in subsequent amide coupling steps [1].
| Evidence Dimension | Overall yield of target amides (including deprotection if applicable) |
| Target Compound Data | >85% yield (direct coupling from free acid) |
| Comparator Or Baseline | Ethyl ester precursor (~45% yield due to hydrolysis degradation) |
| Quantified Difference | 40% absolute increase in usable intermediate yield |
| Conditions | Standard HATU/DIPEA amide coupling vs. LiOH/THF hydrolysis followed by coupling |
Procuring the free acid eliminates a low-yielding, destructive deprotection step, significantly reducing raw material waste and synthesis time.
The presence of the 6-methyl group provides a crucial steric constraint that locks the C7-amide into a favored bioactive conformation. Structural activity relationship (SAR) studies indicate that derivatives synthesized from 6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid exhibit a restricted C6-C7-amide dihedral angle, reducing the entropic penalty of binding compared to the des-methyl analog, which shows free rotation and a >3-fold decrease in target affinity in CRF1 receptor models [1].
| Evidence Dimension | Target binding affinity (CRF1 receptor model) |
| Target Compound Data | IC50 < 10 nM (conformationally locked) |
| Comparator Or Baseline | Des-methyl analog (IC50 > 35 nM) |
| Quantified Difference | >3-fold improvement in binding affinity |
| Conditions | In vitro radioligand binding assay for CRF1 receptor |
The 6-methyl substitution is critical for achieving high target affinity, making it a superior starting material for targeted library generation.
The electronic properties of the 6-methyl-substituted pyrazolo-oxazole core favorably modulate the reactivity of the C7-carboxylic acid. In automated parallel synthesis workflows, coupling reactions with primary aliphatic amines reach >95% conversion within 2 hours at room temperature, whereas electron-deficient comparators like pyrazolo[1,5-a]pyrimidine-3-carboxylic acid require >6 hours or elevated temperatures to achieve similar conversion rates [1].
| Evidence Dimension | Time to >95% conversion in amide coupling |
| Target Compound Data | < 2 hours at 25 °C |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (>6 hours) |
| Quantified Difference | 3x faster reaction kinetics |
| Conditions | Automated synthesis using HATU/DIPEA in DMF with primary amines |
Faster coupling kinetics enable higher throughput and cleaner reaction profiles in automated library synthesis workflows.
Due to the conformational locking provided by the 6-methyl group, this compound is the ideal starting material for synthesizing CRF1 receptor antagonists. The rigidified amide bond ensures the correct projection of hydrophobic pharmacophores into the receptor pocket, directly translating to higher in vitro potency [1].
The free carboxylic acid form allows for immediate, high-yielding amide coupling without the need for basic hydrolysis, which would otherwise degrade the oxazole ring. This makes it highly suitable for automated parallel synthesis arrays targeting kinase hinge-binding motifs [2].
The unique bicyclic scaffold serves as a rigid dipeptide surrogate. Its rapid coupling kinetics and defined geometry make it a preferred building block for replacing flexible linker regions in peptidomimetic drug candidates to improve metabolic stability and target residence time [3].